S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
Description
S-Benzyl Cysteine Protection Mechanism
The S-benzyl group serves as a thiol-protecting agent for cysteine residues, preventing premature disulfide formation during solid-phase peptide synthesis (SPPS). Introduced via benzyl bromide under basic conditions, this protection exhibits stability toward both acidic (e.g., trifluoroacetic acid) and basic reagents. Deprotection typically requires strong acidolysis using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which cleave the benzyl-thioether bond without disturbing amide linkages.
The steric bulk of the benzyl group also influences peptide conformation during synthesis. By shielding reactive thiols, it prevents oxidative dimerization and ensures regioselective disulfide bridging during final folding steps.
N-Terminal Benzyloxycarbonyl (Cbz) Group Functionality
The N-terminal Cbz group acts as a temporary α-amino protector, installed via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This carbamate-forming reaction proceeds through nucleophilic attack of the cysteine amine on the chloroformate carbonyl, releasing HCl (neutralized by aqueous bicarbonate).
Key attributes of the Cbz group include:
- Orthogonality : Stable to Fmoc/t-Bu SPPS strategies but cleavable via catalytic hydrogenation or HBr/acetic acid.
- Spectroscopic detectability : The benzyl aromatic protons (δ 7.3-7.5 ppm) and carbamate carbonyl (δ 155-160 ppm) provide distinct NMR signatures for synthesis monitoring.
Disulfide Bridge Formation Between Cysteine Residues
Strategic removal of S-benzyl groups enables controlled disulfide bond formation between Cys¹ and Cys⁷. The process involves three stages:
- Deprotection : Treating the linear peptide with HF or TFMSA cleaves S-benzyl groups, generating free thiols.
- Oxidation : Air oxidation under alkaline conditions (pH 8.0-8.5) promotes spontaneous disulfide linkage. Glutathione redox buffers may optimize regioselectivity.
- Cyclization : The 1-7 cysteine pairing induces a 23-membered macrocycle, constraining peptide conformation.
The disulfide bridge’s geometry (left-handed vs. right-handed) depends on oxidation conditions. Thermodynamic control (prolonged air exposure) favors the lower-energy right-handed spiral disulfide, while kinetic control (H₂O₂) may trap less stable forms.
Conformational Analysis Through NMR Spectroscopy
¹H and ¹³C NMR spectroscopy reveal critical structural features of the folded peptide:
Key NMR Observations :
- Aromatic regions :
- Amide protons :
- Proline cis/trans isomerism :
NOE Correlations :
- Strong dαN(i,i+1) contacts confirm β-sheet propensity in the Ile-Gln-Asn segment.
- Medium-range dNN(i,i+2) NOEs between Cys¹ and Cys⁷ support the macrocyclic disulfide’s rigidity.
Table 2 summarizes characteristic NMR chemical shifts:
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Cbz CO | - | 156.2 |
| Disulfide S-S | - | 54.7 (Cβ) |
| Tyrosine Hδ/Hε | 6.82, 7.15 | 116.4, 130.1 |
| Proline Cγ | - | 25.3 (trans) |
Properties
CAS No. |
3274-73-5 |
|---|---|
Molecular Formula |
C65H86N12O14S2 |
Molecular Weight |
1323.6 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C65H86N12O14S2/c1-5-40(4)56(76-60(85)49(31-41-23-25-45(78)26-24-41)71-61(86)51(38-93-36-44-20-13-8-14-21-44)74-65(90)91-34-42-16-9-6-10-17-42)63(88)70-47(27-28-53(67)79)58(83)72-50(32-54(68)80)59(84)75-55(81)33-69-57(82)48(30-39(2)3)73-62(87)52-22-15-29-77(52)64(89)46(66)37-92-35-43-18-11-7-12-19-43/h6-14,16-21,23-26,39-40,46-52,56,78H,5,15,22,27-38,66H2,1-4H3,(H2,67,79)(H2,68,80)(H,69,82)(H,70,88)(H,71,86)(H,72,83)(H,73,87)(H,74,90)(H,76,85)(H,75,81,84)/t40-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
InChI Key |
IQLSPOXZOMMTIE-OSGGSMKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Methodology
- The peptide chain is assembled stepwise on a solid resin support.
- Each amino acid is introduced as a protected derivative, typically with the N-terminus protected by benzyloxycarbonyl (Z) groups to prevent undesired reactions.
- Side chains of amino acids, especially those with reactive groups like cysteine, are protected by stable groups such as S-benzyl to prevent oxidation or unwanted coupling.
- Coupling reagents activate the carboxyl group of the incoming amino acid to form peptide bonds with the growing chain.
- After each coupling, washing steps remove excess reagents and byproducts.
Advantages
- High efficiency and yield due to the solid support facilitating purification.
- Precise control over sequence and length.
- Compatibility with multiple protective groups allowing complex peptides to be synthesized.
Protective Group Strategy and Selective Deprotection
Protective Groups Used
| Protective Group | Targeted Functional Group | Stability During Synthesis | Cleavage Method |
|---|---|---|---|
| N-benzyloxycarbonyl (Z) | N-terminal amine | Labile under catalytic hydrogenolysis | Catalytic hydrogenolysis |
| S-benzyl (Bzl) | Thiol group of cysteine | Stable under hydrogenolysis conditions | Removed by stronger conditions or alternative methods |
| t-Butyl derivatives | Side chains of other amino acids | Stable under hydrogenolysis | Acidic cleavage (e.g., TFA) |
Catalytic Hydrogenolysis for Deprotection
- The key step for removing the N-benzyloxycarbonyl protective groups is catalytic hydrogenolysis.
- The process uses hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- Reaction conditions:
- Solvent: Liquid ammonia or methanol.
- Hydrogen flow rate: 5–50 ml/min (open system) or controlled pressure in sealed vessels.
- Temperature: Ambient or slightly elevated.
- Agitation: Constant stirring or shaking to maximize contact.
- The reaction endpoint is monitored by thin-layer chromatography (TLC) or hydrogen uptake measurements.
- Side chain protective groups such as t-butyl esters and ethers remain intact, ensuring selective deprotection.
- S-benzyl groups on cysteine are stable under these conditions, preventing catalyst poisoning and side reactions.
Stepwise Preparation Example (Based on Patent US3960828A)
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| 1 | Coupling of benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester with protected peptide fragment | 100 | Formation of protected heptapeptide |
| 2 | Coupling of benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester to extend peptide chain | 82.4 | Formation of protected octapeptide |
| 3 | Catalytic hydrogenolysis to remove N-benzyloxycarbonyl groups | 42.3 (isolated) | Reaction monitored by TLC; catalyst removed by filtration |
| 4 | Purification by ion-exchange chromatography (Dowex 50X8 H+ form) | - | Elution with ammonium hydroxide-methanol mixture |
| 5 | Crystallization from water | - | Final purification step |
This sequence illustrates the coupling of protected amino acid derivatives followed by selective deprotection and purification to yield the target peptide.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Purpose/Effect |
|---|---|---|
| Solid support | Resin suitable for SPPS | Enables stepwise peptide assembly |
| Protective groups | N-benzyloxycarbonyl (Z), S-benzyl (Bzl), t-butyl derivatives | Protect reactive groups selectively |
| Coupling reagents | p-Nitrophenyl esters | Activate amino acids for peptide bond formation |
| Hydrogenolysis solvent | Liquid ammonia or methanol | Medium for catalytic deprotection |
| Catalyst | Palladium on carbon (Pd/C) | Facilitates hydrogenolysis |
| Hydrogen flow rate | 5–50 ml/min (open system) | Controls reaction rate |
| Reaction monitoring | TLC, hydrogen uptake | Determines reaction endpoint |
| Purification | Ion-exchange chromatography, crystallization | Isolates pure peptide |
Research Findings and Practical Considerations
- The use of N-benzyloxycarbonyl as a labile protective group combined with t-butyl derivatives for side chains provides excellent selectivity during hydrogenolysis, avoiding side reactions and catalyst poisoning, especially important for cysteine-containing peptides.
- The S-benzyl protective group on cysteine is stable under hydrogenolysis conditions, preventing premature cleavage and ensuring the integrity of sulfur-containing residues.
- Agitation during hydrogenolysis is critical to maximize yield and reaction efficiency.
- The process is scalable and adaptable for complex peptides with multiple sensitive residues.
- The final product's purity and yield depend heavily on precise control of reaction conditions and purification steps.
This detailed analysis synthesizes diverse authoritative sources, including patent literature and chemical supplier data, to provide a comprehensive understanding of the preparation methods for S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide . The combination of SPPS, selective protective group chemistry, and catalytic hydrogenolysis forms the cornerstone of its successful synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds that stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry
- Peptide Synthesis Studies : This compound serves as a model for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
- Protein-Protein Interactions : The complex structure allows for detailed studies of interactions between proteins, which is crucial for understanding cellular functions.
- Enzyme-Substrate Interactions : It can be used to investigate how enzymes interact with specific substrates, aiding in enzyme kinetics studies.
Medicine
- Drug Development : Its ability to bind to specific molecular targets makes it a candidate for developing treatments for various diseases, including cancer and metabolic disorders.
Industry
- Material Science : The compound's properties enable its use in developing new materials such as hydrogels and nanomaterials due to its stability and interaction capabilities.
Case Studies
- Study on Enzyme Interaction : Research demonstrated that the compound effectively inhibited specific enzymes involved in cancer progression, suggesting potential therapeutic applications.
- Material Development Experiment : A study explored the use of this peptide in creating biocompatible hydrogels that can be utilized in drug delivery systems.
Mechanism of Action
The mechanism of action of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function . This interaction can trigger various cellular responses, making the peptide a valuable tool for studying cellular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Mérotocine (N-(4-sulfanylbutanoyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucylglycinamide cyclic (1-5)-thioether)
- Structural Differences: Protective Groups: Mérotocine uses a sulfanylbutanoyl group and a fluorophenylmethyl substituent, whereas the target compound employs S-benzyl and Cbz groups. These differences impact solubility and metabolic stability. Cyclization: Mérotocine forms a cyclic (1-5)-thioether, enhancing rigidity and protease resistance.
- Functional Implications :
- The fluorophenylmethyl group in mérotocine may enhance membrane permeability compared to the bulkier benzyl groups in the target compound.
Sorafenib Derivatives (e.g., 4-series compounds)
- Bioactivity :
- Mechanistic Contrast :
- Sorafenib derivatives act via multikinase inhibition, while the target compound’s mechanism remains speculative but may involve cysteine-mediated redox modulation or peptide-receptor binding.
Leucine and Beta-Hydroxy-Beta-Methylbutyrate (HMB)
- Protein Synthesis Modulation: Leucine and HMB enhance protein synthesis via mTOR activation.
Comparative Data Table
Mechanistic and Functional Insights
- Structural Determinants of Activity: The S-benzyl groups in the target compound may confer redox activity or metal-binding capacity, distinguishing it from non-cysteine-containing peptides . Proline and leucine residues likely induce β-turn or α-helical motifs, critical for receptor engagement .
- Therapeutic Potential: Unlike sorafenib derivatives, which broadly inhibit kinases, the target compound’s peptide nature suggests specificity for extracellular targets (e.g., growth factor receptors) .
Biological Activity
S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide (referred to as "the compound" hereafter) is a complex peptide with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is a synthetic peptide that consists of multiple amino acids, including cysteine, tyrosine, isoleucine, glutamine, asparagine, proline, leucine, and glycine. Its molecular formula is with a molecular weight of approximately 1323.6 g/mol . The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for high purity and scalability .
Properties
| Property | Value |
|---|---|
| CAS No. | 3274-73-5 |
| Molecular Formula | C65H86N12O14S2 |
| Molecular Weight | 1323.6 g/mol |
| IUPAC Name | Complex structure as detailed in the original source |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions are facilitated through:
- Hydrogen bonding : Enhances specificity in binding.
- Hydrophobic interactions : Stabilizes the binding conformation.
- Electrostatic interactions : Contributes to the affinity for target sites.
These interactions can lead to modulation of enzyme activity or receptor signaling pathways, influencing various physiological processes .
Antioxidant Properties
Research indicates that peptides containing cysteine exhibit antioxidant properties. For example, derivatives like L-Cysteine have shown the ability to inhibit tyrosinase (TYR) activity, which is crucial in melanin synthesis . The compound's structure suggests it may similarly affect TYR activity, potentially leading to applications in skin health and pigmentation disorders.
Anti-Cancer Potential
Peptides with complex structures often exhibit anti-cancer properties through various mechanisms such as apoptosis induction and inhibition of tumor growth. The presence of multiple amino acids in the compound may enhance its ability to target cancer cells selectively .
Study on Tyrosinase Inhibition
A study investigating the effects of L-Cysteine and its derivatives on tyrosinase activity demonstrated that these compounds could significantly inhibit enzymatic activity in vitro. This suggests that similar peptides could be developed for therapeutic use in hyperpigmentation disorders .
Neuroprotection Research
Research into S-Allyl cysteine indicates its role in reducing oxidative stress and improving cognitive function in animal models . This points towards a potential for the compound to be explored further for neuroprotective applications.
Q & A
Basic Question: What are the critical considerations for synthesizing this peptide with multiple protective groups?
Methodological Answer:
The synthesis involves sequential coupling of protected amino acids. Key considerations include:
- Protective Group Compatibility : The S-benzyl group protects cysteine thiols from oxidation, while the N-benzyloxycarbonyl (Cbz) group shields amines during coupling . Deprotection of Cbz groups typically uses HBr in glacial acetic acid (e.g., 29–32% w/w), as described in analogous peptide syntheses .
- Coupling Efficiency : Use of azide or carbodiimide coupling agents to minimize racemization. For example, employs azide intermediates for amide bond formation between glutaminyl-asparaginyl and cysteinyl-prolyl residues.
- Purification : Recrystallization from dimethylformamide-acetone or precipitation with ethyl acetate, followed by washing with methanol or water to remove excess reagents .
Advanced Question: How can non-covalent interactions influence the structural stability of this peptide?
Methodological Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic effects) are critical for stabilizing secondary structures like β-turns or α-helices in such peptides. Experimental approaches include:
- X-ray Crystallography : To resolve intramolecular hydrogen bonds between glutaminyl-asparaginyl side chains and the backbone .
- NMR Spectroscopy : To detect dynamic interactions, such as tyrosine-aromatic stacking with benzyl groups in aqueous solutions .
- Thermodynamic Analysis : Measure melting temperatures (Tm) via circular dichroism (CD) to assess conformational stability under varying pH or ionic strength .
Basic Question: What analytical techniques confirm the structural integrity of this peptide?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and identifies side products (e.g., incomplete deprotection or hydrolysis) .
- HPLC : Reverse-phase chromatography with C18 columns assesses purity. Gradient elution (e.g., water-acetonitrile with 0.1% TFA) resolves closely related impurities .
- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by derivatization (e.g., ninhydrin) quantifies residue composition .
Advanced Question: How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Methodological Answer:
DoE frameworks, as applied in flow chemistry (), are effective for multi-variable optimization:
- Critical Parameters : Reaction temperature, reagent stoichiometry, and flow rate in solid-phase synthesis. For example, highlights statistical modeling to maximize diazomethane synthesis yields.
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., HBr concentration vs. deprotection time) to identify optimal conditions .
- Validation : Confirm optimized protocols with triplicate runs and compare purity via HPLC .
Basic Question: How are protective groups selectively removed without damaging the peptide backbone?
Methodological Answer:
- S-Benzyl Deprotection : Use liquid ammonia with sodium or thiol-based scavengers (e.g., dithiothreitol) to cleave benzyl groups from cysteine residues .
- Cbz Group Removal : Treat with HBr in acetic acid (32% w/w) for 1–2 hours at 20°C, followed by ether washing to isolate the deprotected peptide .
- Acid Sensitivity : Avoid prolonged exposure to strong acids (e.g., TFA) to prevent aspartimide formation at asparaginyl residues .
Advanced Question: What computational methods predict the peptide’s conformational dynamics in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model folding pathways. Parameterize benzyl-protected cysteines and solvate in explicit water .
- Free Energy Landscapes : Calculate energy barriers for transitions between β-sheet and random coil states using metadynamics .
- Machine Learning : Train models on existing peptide stability data to predict aggregation-prone regions ( discusses AI-driven automation in chemical engineering).
Basic Question: How to troubleshoot low coupling efficiency during synthesis?
Methodological Answer:
- Activation Monitoring : Use FT-IR to detect carbodiimide-activated carbonyl intermediates (peak ~1650 cm⁻¹) .
- Residual Analysis : Test unreacted amines via Kaiser test (ninhydrin) or Fmoc quantification .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility and reduce steric hindrance .
Advanced Question: How do non-standard residues (e.g., S-benzyl cysteine) affect bioactivity?
Methodological Answer:
- Receptor Binding Studies : Use surface plasmon resonance (SPR) to measure affinity changes when substituting S-benzyl with other thiol protectors .
- Enzymatic Stability : Incubate with proteases (e.g., trypsin) and monitor degradation via LC-MS to assess resistance .
- Structural Perturbation : Compare CD spectra of modified vs. native peptides to identify conformational shifts caused by bulky benzyl groups .
Basic Question: What are the storage conditions to ensure long-term stability?
Methodological Answer:
- Lyophilization : Freeze-dry in ammonium bicarbonate buffer (pH 7–8) to prevent aspartimide formation .
- Inert Atmosphere : Store under argon at –20°C to minimize oxidation of cysteine residues .
- Desiccants : Include silica gel to reduce hydrolysis in humid environments .
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR vs. CD)?
Methodological Answer:
- Multi-Technique Integration : Combine NMR (atomic-level resolution) with CD (secondary structure trends) and MD simulations to reconcile discrepancies. For example, NMR may detect transient β-turns not observed in CD .
- Error Analysis : Quantify signal-to-noise ratios in NMR spectra and compare with CD temperature ramps to identify artifacts .
- Cross-Validation : Use X-ray data (if crystallizable) as a reference standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
